3-Hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one
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Overview
Description
3-Hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one is a complex organic compound belonging to the chromenone family This compound is characterized by its chromenone core structure, which is a benzopyran derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one typically involves multi-step organic reactions. One common method starts with the preparation of appropriate chalcones, which are then subjected to cyclization reactions to form the chromenone core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-Hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to inflammation, oxidative stress, and cell proliferation. These interactions contribute to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-: Known for its antioxidant properties.
4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxy-: Exhibits unique pharmacological activities.
4H-1-Benzopyran-4-one, 5,6,7-trimethoxy-2-(4-methoxyphenyl)-: Used in various chemical and biological studies.
Uniqueness
3-Hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one stands out due to its specific combination of hydroxy and methoxy groups, which confer unique chemical reactivity and biological activity.
Properties
CAS No. |
2047-54-3 |
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Molecular Formula |
C18H18O6 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
3-hydroxy-2,3,7-trimethoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C18H18O6/c1-21-13-9-10-14-15(11-13)24-18(23-3,12-7-5-4-6-8-12)17(20,22-2)16(14)19/h4-11,20H,1-3H3 |
InChI Key |
JVTAXJOSRYRUQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(C(O2)(C3=CC=CC=C3)OC)(O)OC |
Origin of Product |
United States |
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